4-Ethoxy-3,5-difluorocinnamic acid
Overview
Description
4-Ethoxy-3,5-difluorocinnamic acid is an organic compound derived from cinnamic acid . It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents such as ethanol and acetone . The IUPAC name for this compound is (2E)-3-(4-ethoxy-3,5-difluorophenyl)-2-propenoic acid .
Molecular Structure Analysis
The molecular weight of this compound is 228.2 . The InChI code for this compound is 1S/C11H10F2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 228.2 and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.Scientific Research Applications
Antioxidant Properties and Biological Activities
4-Ethoxy-3,5-difluorocinnamic acid, similar to ferulic acid (4-hydroxy-3-methoxycinnamic acid), exhibits significant antioxidant properties. This is crucial in combating disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. Studies have shown that compounds bearing feruloyl moieties, akin to this compound, are isolated from plants and possess various bioactivities (Silva & Batista, 2017).
Analytical Methodologies and Quantification
Analytical methodologies for quantifying compounds like ferulic acid, which are structurally similar to this compound, have been developed. These methodologies are critical in extracting high-value compounds from agricultural waste, emphasizing the potential applications of this compound in various industries (Barberousse et al., 2008).
Pharmaceutical and Food Industry Applications
Compounds like this compound are used extensively in the food and cosmetic industries due to their low toxicity and multiple physiological functions. They are used in the production of vanillin, preservatives, food gels, edible films, sports foods, and skin protection agents. Their preparation through chemical synthesis and biological transformation highlights their versatile applications (Ou & Kwok, 2004).
Corrosion Inhibition
Related compounds, like 4-methoxyphenyl derivatives, have been studied for their corrosion inhibition properties. This implies potential applications of this compound in protecting metals against corrosion, particularly in acidic environments (Bentiss et al., 2009).
Molecular Structure and Reactivity
Studies on similar cinnamic acid derivatives have delved into their molecular structures, highlighting how different substituents impact their stability and reactivity. This information is crucial in understanding the behavior of this compound in various chemical environments (Miranda et al., 2014).
Radiation and Pressure-Induced Reactivity
The reactivity of difluorocinnamic acids under different pressures and radiation exposure offers insights into the potential applications of this compound in materials science and pharmaceuticals (Galica et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(4-ethoxy-3,5-difluorophenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJLFLHSNKNHCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C=CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237136 | |
Record name | 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-43-9 | |
Record name | 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.